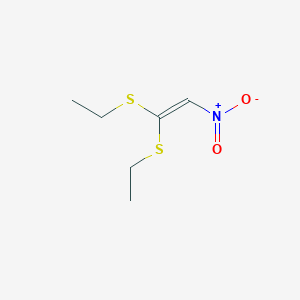
1,1-Bis(ethylthio)-2-nitroethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(ethylthio)-2-nitroethylene is a useful research compound. Its molecular formula is C6H11NO2S2 and its molecular weight is 193.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C6H11NO2S2
- Molecular Weight : 150.3 g/mol
- CAS Number : 19419-96-6
The compound features two ethylthio groups and a nitro group attached to an ethylene backbone, which contributes to its reactivity and potential applications in various chemical processes.
Analytical Chemistry
1,1-Bis(ethylthio)-2-nitroethylene has been effectively utilized in high-performance liquid chromatography (HPLC) for separation and analysis. The method involves the use of a reverse-phase HPLC column, specifically the Newcrom R1 column, which allows for the efficient isolation of this compound from complex mixtures. The mobile phase typically consists of acetonitrile and water, with phosphoric acid used for standard applications, while formic acid is preferred for mass spectrometry compatibility .
Pharmacokinetics and Toxicology
Research indicates that this compound can be analyzed for its pharmacokinetic properties. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound has also been evaluated for its toxicity profiles in various biological systems, providing insights into its safety and potential therapeutic uses .
Synthesis of Organic Compounds
The compound serves as an important intermediate in organic synthesis. It can be used to produce various derivatives that exhibit biological activities. For instance, it has been explored as a precursor in the synthesis of other sulfur-containing compounds that may have antimicrobial or antioxidant properties .
Case Study 1: HPLC Analysis Method Development
A study conducted by SIELC Technologies demonstrated the effectiveness of using this compound in HPLC methods for analyzing pharmaceutical compounds. The researchers optimized the mobile phase composition to enhance the separation efficiency and sensitivity of detection. This method has been adopted in laboratories for routine analysis of this compound in drug formulations .
Case Study 2: Toxicological Assessment
In a comprehensive toxicological assessment involving various species, researchers evaluated the acute toxicity of this compound. The results indicated varying levels of toxicity based on exposure routes (oral, dermal). This data is critical for understanding the environmental impact and safety regulations surrounding the use of this compound in industrial applications .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Analytical Chemistry | HPLC separation | Effective isolation using Newcrom R1 column |
| Pharmacokinetics | ADME studies | Provides insights into absorption and metabolism |
| Organic Synthesis | Precursor for sulfur-containing compounds | Exhibits potential biological activities |
| Toxicology | Acute toxicity studies | Varying toxicity profiles across species |
Propiedades
Número CAS |
19419-96-6 |
|---|---|
Fórmula molecular |
C6H11NO2S2 |
Peso molecular |
193.3 g/mol |
Nombre IUPAC |
1,1-bis(ethylsulfanyl)-2-nitroethene |
InChI |
InChI=1S/C6H11NO2S2/c1-3-10-6(11-4-2)5-7(8)9/h5H,3-4H2,1-2H3 |
Clave InChI |
WQFYZWXFKNXUQD-UHFFFAOYSA-N |
SMILES |
CCSC(=C[N+](=O)[O-])SCC |
SMILES canónico |
CCSC(=C[N+](=O)[O-])SCC |
Key on ui other cas no. |
19419-96-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















